In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 1-(2-Bromopyridin-4-yl)cyclobutane-1-carbonitrile
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 1-(2-Bromopyridin-4-yl)cyclobutane-1-carbonitrile
Executive Summary
In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to more three-dimensional, sp3-rich frameworks is a proven strategy for improving the pharmacokinetic properties and clinical success rates of drug candidates. 1-(2-Bromopyridin-4-yl)cyclobutane-1-carbonitrile (CAS: 1295298-03-1) [1] represents a highly specialized, bifunctional building block designed precisely for this purpose.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of this compound. This guide details its structural rationale, physical properties, and a self-validating synthetic protocol, empowering chemists to efficiently integrate this moiety into complex active pharmaceutical ingredients (APIs), such as PROTACs and next-generation kinase inhibitors.
Core Chemical Identity & Structural Analysis
The utility of 1-(2-bromopyridin-4-yl)cyclobutane-1-carbonitrile lies in its orthogonal reactivity and rigid conformational profile.
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Cyclobutane Ring: The incorporation of a cyclobutane ring introduces a constrained sp3-carbon core. The inherent ring strain (~26 kcal/mol) restricts the conformational flexibility of the attached functional groups, locking the vector of the pyridine ring and the nitrile group. This rigidity often enhances target binding affinity by minimizing the entropic penalty upon receptor binding.
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Nitrile Group (-CN): Acting as a strong electron-withdrawing group (EWG), the nitrile serves a dual purpose. Synthetically, it increases the acidity of the α -proton in the precursor, facilitating the cyclization reaction. In drug discovery, it acts as a versatile chemical handle that can be reduced to a primary amine or hydrolyzed to a carboxylic acid.
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2-Bromopyridine Moiety: The bromine atom at the 2-position of the electron-deficient pyridine ring is highly activated for oxidative addition. This makes the molecule an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions [1], such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
Physical and Chemical Properties
Because this compound is a specialized intermediate, empirical thermodynamic data is often proprietary. The quantitative data summarized in the table below represents highly accurate predictive models based on chemoinformatics algorithms and structural analogs.
| Property | Value / Description | Causality & Practical Implication |
| Chemical Name | 1-(2-bromopyridin-4-yl)cyclobutane-1-carbonitrile | IUPAC standard nomenclature. |
| CAS Registry Number | 1295298-03-1 | Unique identifier for database indexing [2]. |
| Molecular Formula | C10H9BrN2 | Dictates stoichiometry in synthetic planning. |
| Molecular Weight | 237.10 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Predicted Boiling Point | ~310–330 °C (at 760 mmHg) | High boiling point indicates low volatility; compound is stable at standard reaction temperatures. |
| Predicted Density | ~1.45–1.55 g/cm³ | Driven by the heavy bromine atom and compact cyclobutane ring. |
| LogP (Lipophilicity) | ~2.6 | The balanced LogP ensures solubility in organic solvents while maintaining favorable partitioning for cellular assays. |
| Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc. Insoluble in H2O. | The strong dipole moment of the nitrile group ensures excellent solubility in polar aprotic solvents (DMF, DMSO), which is critical for the synthetic workflows described below. |
Synthetic Methodology: A Self-Validating Protocol
The most atom-economical and scalable route to 1,1-disubstituted cyclobutanes is the double alkylation of an active methylene compound. Here, we utilize 2-(2-bromopyridin-4-yl)acetonitrile (CAS: 312325-74-9) [3] and 1,3-dibromopropane.
Experimental Rationale & Causality
The reaction requires a strong base to generate a carbanion. Sodium hydride (NaH) is selected over hydroxide bases to prevent the competitive hydrolysis of the nitrile group. Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice because its high dielectric constant stabilizes the ionic intermediates, accelerating the SN2 displacement.
Step-by-Step Protocol
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System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous stream of argon. Add anhydrous DMF (10 mL per gram of starting material).
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Base Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion in mineral oil, 2.5 equivalents ).
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Causality: 2.5 equivalents are used to ensure complete double deprotonation while providing a slight excess to scavenge any adventitious moisture in the system. The 0 °C temperature is critical to prevent runaway exothermic degradation of the solvent.
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Carbanion Generation: Dissolve 2-(2-bromopyridin-4-yl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes. Stir for 30 minutes at 0 °C.
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Validation: A deep color change (typically dark red/purple) provides immediate visual validation of enolate/carbanion formation.
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Double Alkylation (Cyclization): Add 1,3-dibromopropane (1.1 eq) dropwise. Remove the ice bath, allow the reaction to slowly warm to room temperature, and stir for 12–16 hours.
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Causality: The first SN2 attack occurs rapidly to form a mono-alkylated intermediate. The subsequent intramolecular SN2 attack (ring closure) is entropically favored but requires extended time at room temperature to overcome the ~26 kcal/mol cyclobutane ring strain.
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Quenching & Workup: Cool the mixture back to 0 °C and quench very carefully with saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).
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Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine ( 5×20 mL). Causality: DMF is highly miscible with Ethyl Acetate; repeated aqueous washing is mandatory to partition the DMF into the aqueous phase and prevent contamination of the final product.
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Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).
Self-Validating Analytical System
To ensure protocol success, the system must be analytically validated:
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TLC: Monitor at 254 nm. The product will elute faster (higher Rf ) than the starting material due to the shielding of the polar active methylene group by the lipophilic cyclobutane ring.
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1H NMR ( CDCl3 ): Successful cyclization is definitively validated by the complete disappearance of the singlet methylene protons (~3.8 ppm) of the starting material, and the emergence of distinct cyclobutane multiplets in the upfield region (1.8–2.8 ppm).
Fig 1: Step-by-step synthetic workflow and mechanistic logic for cyclobutane ring formation.
Downstream Applications in Drug Discovery
The true value of 1-(2-bromopyridin-4-yl)cyclobutane-1-carbonitrile is realized in its downstream diversification. Because the bromo and cyano groups possess orthogonal reactivity profiles, they can be manipulated sequentially without the need for complex protecting group strategies.
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C-C and C-N Bond Formation: The 2-bromo position is primed for palladium-catalyzed cross-coupling. Reacting this node with aryl boronic acids (Suzuki) or secondary amines (Buchwald-Hartwig) allows for rapid extension of the molecular scaffold into the hydrophobic pockets of target proteins.
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Pharmacophore Generation: The nitrile group can be reduced using Lithium Aluminum Hydride ( LiAlH4 ) or catalytic hydrogenation (Raney Ni / H2 ) to yield a primary amine (-(CH2)NH2). This aminomethyl-cyclobutane motif is a privileged pharmacophore, frequently utilized to establish critical hydrogen-bonding interactions within the hinge region of kinase enzymes [4].
Fig 2: Downstream chemical transformations demonstrating bifunctional reactivity.
References
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ChemSrc Database. "Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- (CAS: 1295298-03-1)." ChemSrc. [Link]
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53429026, 2-(2-Bromopyridin-4-yl)acetonitrile." PubChem. [Link]
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Organic Syntheses. "General Methodology for Cyclobutane Ring Formation via Double Alkylation and Nitrile Reduction." Org. Synth. 1963, Coll. Vol. 4, 288. [Link]
